2-Phenylbenzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

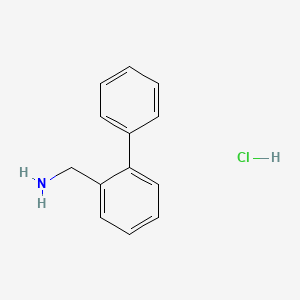

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKXVFQHWJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940902 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924-77-2 | |

| Record name | 1924-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1924-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylbenzylamine Hydrochloride

This guide provides a comprehensive technical overview of 2-Phenylbenzylamine hydrochloride, a versatile amine hydrochloride salt. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Chemical and Physical Properties

This compound is a white to pale yellow solid compound. Its stability and solubility in water and various organic solvents make it a highly adaptable intermediate in diverse chemical reactions.[1] These properties are crucial for its application in pharmaceutical formulation and organic synthesis, allowing for reliable and consistent performance in laboratory and industrial settings.[1]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1924-77-2 | [1] |

| Molecular Formula | C₁₃H₁₃N·HCl | [1] |

| Molecular Weight | 219.71 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis Pathway: Reductive Amination

While specific proprietary synthesis routes for this compound are not publicly detailed, a general and highly effective method for its preparation is through the reductive amination of 2-phenylbenzaldehyde. This widely used reaction in organic chemistry involves two key stages: the formation of an imine from an aldehyde and an amine (in this case, ammonia), followed by the reduction of the imine to the desired amine.

The causality behind choosing reductive amination lies in its efficiency and versatility. It is one of the most convenient and practical methods for synthesizing primary, secondary, and tertiary amines. The process can be performed as a "one-pot" reaction, which is advantageous for process efficiency and yield optimization.

Below is a conceptual workflow for the synthesis of 2-Phenylbenzylamine via reductive amination, which is then converted to its hydrochloride salt.

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Reductive Amination

This protocol describes a self-validating system for the synthesis of a primary amine from an aldehyde. The successful formation of the product can be monitored and confirmed at each critical stage.

-

Imine Formation:

-

Dissolve 2-phenylbenzaldehyde in a suitable solvent (e.g., methanol) in a reaction vessel.

-

Add an excess of ammonia (aqueous or as a solution in methanol) to the vessel. The reaction is typically stirred at room temperature.

-

Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting aldehyde and the formation of the new imine spot.

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common choice for its selectivity; it will reduce the imine but not the unreacted aldehyde.[2] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) can be employed.[3]

-

Allow the reaction to proceed until the imine is fully consumed, as monitored by TLC or GC.

-

Validation: The disappearance of the imine intermediate and the appearance of the amine product on the chromatogram confirms the success of the reduction step.

-

-

Work-up and Salt Formation:

-

Quench the reaction carefully with water to destroy any excess reducing agent.

-

Extract the 2-phenylbenzylamine free base into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.

-

Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol.

-

Add a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) dropwise while stirring.

-

The this compound will precipitate as a solid.

-

Validation: Collect the solid by filtration, wash with cold solvent, and dry. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by NMR spectroscopy.

-

Key Industrial and Research Applications

This compound is a crucial building block in several scientific and industrial domains due to its unique chemical structure.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][4] It is particularly noted for its role in the development of first-generation antihistamines and antidepressants, where its structure contributes to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1][4]

-

Chemical Synthesis : In organic synthesis, it is employed as a precursor for creating more complex molecules. This makes it valuable in the production of specialty chemicals and agrochemicals.[1][4]

-

Neuroscience Research : The compound and its derivatives are utilized in studies related to neurotransmitter systems.[4] Research on benzylamine derivatives has shown they can inhibit the uptake of catecholamines like norepinephrine and dopamine, providing tools for understanding brain function and developing treatments for neurological disorders.[5]

-

Material Science : It finds applications in the formulation of polymers and resins, contributing to advancements in material properties such as thermal stability and durability.[4]

Hypothesized Pharmacological Profile

Given its role as a precursor to antihistamines, the pharmacological activity of compounds derived from this compound is likely centered on the histamine H1 receptor.[1][4][6]

First-generation antihistamines function as inverse agonists or neutral antagonists at the H1 receptor.[7] They compete with histamine for binding sites, thereby blocking the downstream effects of histamine release, such as increased vascular permeability, which leads to allergy symptoms like runny nose and watery eyes.[1][7][8]

The lipophilic nature of these first-generation agents allows them to cross the blood-brain barrier, which explains their sedative side effects.[4][9] It is plausible that derivatives of this compound would exhibit a similar mechanism of action.

Caption: Hypothesized mechanism of action for derived H1 antihistamines.

Analytical Methodologies: HPLC

The purity of this compound is typically assessed by HPLC.[1] Below is a general, robust protocol for the analysis of aromatic amines, which serves as a validated starting point for method development.

Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a methanol or acetonitrile/water mixture, to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically effective for separating aromatic amines.

-

Mobile Phase: A gradient elution is often used.

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Information

| Hazard Code | Description | Precautionary Statement(s) |

| H315 | Causes skin irritation. | P264, P280 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation. | P261, P271, P304+P340 |

Source: Consolidated from Safety Data Sheets.[8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Hygiene: Avoid breathing dust.[8] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling and launder contaminated clothing before reuse.[8]

Storage

Store the container tightly sealed in a cool, dry, and well-ventilated place at the recommended temperature of 0 - 8 °C.[1]

References

- 1. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 2. ias.ac.in [ias.ac.in]

- 3. scribd.com [scribd.com]

- 4. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Antihistamine - Wikipedia [en.wikipedia.org]

- 8. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]

- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylbenzylamine Hydrochloride (CAS 1924-77-2): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Phenylbenzylamine hydrochloride (CAS 1924-77-2), a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and potential applications, particularly in the development of antihistamines and antidepressants.

Introduction: The Significance of the 2-Phenylbenzylamine Scaffold

2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a primary amine featuring a biphenylmethane backbone. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting.[1][2] The unique structural motif of 2-phenylbenzylamine serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules with therapeutic potential.[2] Its applications span from pharmaceutical development to materials science and analytical chemistry.[1][3] In the pharmaceutical industry, this compound is a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of antihistamines and agents targeting the central nervous system.[2]

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable synthetic route to 2-phenylbenzylamine is the reductive amination of 2-phenylbenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.[4][5]

The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[6][7] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then reduced to the target amine using a suitable reducing agent.[4]

For the synthesis of a primary amine like 2-phenylbenzylamine, ammonia is the most direct nitrogen source.[6][7] The overall transformation is depicted below:

Caption: Reductive amination of 2-phenylbenzaldehyde to 2-phenylbenzylamine.

Proposed Experimental Protocol for Synthesis and Hydrochloride Salt Formation

The following is a detailed, step-by-step protocol for the synthesis of this compound, based on established principles of reductive amination.

Step 1: Reductive Amination of 2-Phenylbenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) to the flask. The excess ammonia drives the equilibrium towards imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), portion-wise to control the exothermic reaction.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to stir at room temperature overnight.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylbenzylamine free base.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-phenylbenzylamine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.[3]

-

Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of a white solid is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[2]

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1924-77-2 | [2] |

| Molecular Formula | C₁₃H₁₄ClN | [2] |

| Molecular Weight | 219.71 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Storage Conditions | 0 - 8 °C, inert atmosphere | [2] |

Spectroscopic Analysis

While a publicly available, complete set of spectra for this compound is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds like benzylamine hydrochloride.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons. The protons of the aminomethyl group (-CH₂NH₃⁺) would likely appear as a singlet or a broad singlet, and its chemical shift would be influenced by the solvent and concentration. The aromatic protons would exhibit complex multiplet patterns in the range of 7.2-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The benzylic carbon (-CH₂) would appear in the aliphatic region, while the aromatic carbons would resonate in the downfield region (typically 120-145 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the range of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) for the free base (C₁₃H₁₃N) at m/z 183.25. Common fragmentation patterns would involve the loss of the phenyl group or the aminomethyl group.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.[2] A reverse-phase HPLC method would be suitable for this purpose.

Proposed HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the biphenyl chromophore has significant absorbance (e.g., around 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥97% is generally expected for research-grade material.[2]

Caption: A typical workflow for HPLC purity analysis.

Applications in Drug Development

The 2-phenylbenzylamine scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in a number of biologically active molecules.

Precursor for Antihistamines

This compound serves as a key intermediate in the synthesis of certain antihistamines.[2] Antihistamines are a class of drugs that inhibit the action of histamine at H₁ receptors, thereby providing relief from allergic symptoms such as sneezing, itching, and rhinorrhea.[9][10] The biphenylmethane core of 2-phenylbenzylamine can be elaborated to introduce the necessary pharmacophoric features for H₁ receptor antagonism.

Building Block for Antidepressants

The compound is also utilized in the development of antidepressants.[2] Antidepressants modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[11] The lipophilic biphenyl group of 2-phenylbenzylamine can facilitate brain penetration, a desirable property for centrally acting drugs. The primary amine handle allows for the introduction of various substituents to fine-tune the pharmacological profile and target specific neurotransmitter transporters or receptors.[12]

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on 2-phenylbenzylamine derivatives are not extensively published in the public domain, general principles for related phenylalkylamines can be applied.[13] Modifications to the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. The nature and size of substituents on the nitrogen atom are also critical for determining the pharmacological activity and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its straightforward synthesis via reductive amination and its stable hydrochloride form make it an attractive starting material for drug discovery programs targeting allergic conditions and central nervous system disorders. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug development.

References

- 1. rsc.org [rsc.org]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. pure.mpg.de [pure.mpg.de]

- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 9. Antihistamine - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]

- 12. [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Phenylbenzylamine Hydrochloride

Introduction

2-Phenylbenzylamine hydrochloride (CAS No. 1924-77-2) is a primary amine hydrochloride salt with a biphenylmethanamine structure. It serves as a key intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its structural motif is found in compounds of interest in pharmaceutical development, including potential antihistamines and antidepressants.[3] Furthermore, its applications extend to neuroscience research, material science, and as a reagent in analytical chemistry.[1]

Given its importance, a robust and comprehensive analytical characterization of this compound is paramount for ensuring purity, confirming identity, and enabling its effective use in research and development. This guide provides an in-depth exploration of the chemical structure and a detailed analysis of this compound, offering both theoretical principles and practical insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the salt formed from the protonation of the primary amine of 2-phenylbenzylamine by hydrochloric acid. The structure consists of a benzylamine core where one of the ortho positions of the phenyl ring is substituted with another phenyl group.

IUPAC Name: (2-phenylphenyl)methanamine hydrochloride[1] Synonyms: 2-(Aminomethyl)biphenyl hydrochloride, [1,1'-Biphenyl]-2-ylmethanamine hydrochloride[4]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N·HCl | [3] |

| Molecular Weight | 219.71 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Boiling Point (free base) | 106 °C at 1 mmHg | [4][6] |

| Density (free base) | 1.06 g/cm³ | [4] |

| pKa (predicted) | 8.97 ± 0.10 | [4] |

| Solubility | Soluble in water and organic solvents | [3] |

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in a sample. A common approach to synthesizing similar aniline derivatives involves the reaction of a precursor with a primary amine.[7] For 2-phenylbenzylamine, a plausible synthesis could involve the reduction of 2-phenylbenzonitrile or the reductive amination of 2-phenylbenzaldehyde.

Potential Impurities may include:

-

Starting materials: Unreacted 2-phenylbenzonitrile or 2-phenylbenzaldehyde.

-

Over-reduction products: In the case of nitrile reduction, the corresponding dibenzylamine may be formed.

-

Isomeric impurities: Positional isomers such as 3-phenylbenzylamine and 4-phenylbenzylamine may be present depending on the starting materials' purity.

-

Residual solvents: Solvents used during the reaction and purification steps.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, highlighting stages where impurities might be introduced or removed.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic and benzylic protons. Due to the hydrochloride form, the amine protons will be broadened and may exchange with residual water in the NMR solvent.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~8.6 ppm (broad s, 3H): -NH₃⁺ protons. The integration may vary due to exchange.

-

~7.2-7.6 ppm (m, 9H): Aromatic protons of the two phenyl rings. The ortho-substitution will lead to a complex multiplet pattern.

-

~4.0 ppm (s, 2H): Benzylic (-CH₂-) protons.[8]

The singlet for the benzylic protons is a key identifier. The complexity of the aromatic region confirms the presence of the two phenyl rings.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

~127-140 ppm: Aromatic carbons. At least six distinct signals are expected due to the asymmetry of the molecule.

-

~42 ppm: Benzylic carbon (-CH₂-).[8]

The presence of a single aliphatic carbon signal and multiple aromatic signals is consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium group and the aromatic rings.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~760, ~700 | C-H bend (out-of-plane) | Ortho-disubstituted and monosubstituted aromatic rings |

The broad absorption in the 2800-3000 cm⁻¹ region is a strong indicator of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by analyzing the protonated molecule [M+H]⁺. The molecular weight of the free base is 183.25 g/mol .[9]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 183: Molecular ion peak ([M]⁺) of the free base.

-

m/z 182: [M-H]⁺, loss of a hydrogen atom.

-

m/z 167: Loss of NH₂.

-

m/z 91: Tropylium ion, characteristic of benzyl groups.

The fragmentation of benzylamines can be complex, sometimes involving rearrangements.[10][11] The presence of a prominent molecular ion and the tropylium ion at m/z 91 are key diagnostic peaks.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, including its positional isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 or a phenyl-based column can be employed. Phenyl columns can offer enhanced selectivity for aromatic compounds and their positional isomers.[12]

Suggested HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C18 provides good hydrophobic retention. A phenyl column can offer alternative selectivity for the biphenyl moiety and better separation from positional isomers. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | A gradient elution, for example, starting from 30% acetonitrile and increasing to 90%, is recommended to ensure elution of the analyte and any less polar impurities. The acid modifier improves peak shape for the amine. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~210 nm and ~254 nm | The aromatic rings will have strong absorbance in the UV region. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

The following diagram illustrates the general workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the primary amine, derivatization may be necessary to improve peak shape and thermal stability, although analysis of the free base is often possible.

Suggested GC-MS Method:

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) | A common, robust column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient is necessary to elute the analyte and separate it from impurities with different boiling points. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |

| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | 40-450 amu | To detect the molecular ion and key fragments. |

Derivatization: If poor peak shape or tailing is observed, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to create a less polar and more volatile derivative.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach. NMR spectroscopy is essential for unambiguous structural confirmation, while IR spectroscopy provides key functional group information. Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Chromatographic methods, particularly HPLC and GC-MS, are vital for assessing purity and separating the compound from potential synthesis-related impurities and isomers.

This guide provides a robust framework for the analytical characterization of this compound. While some of the presented data is based on prediction and analogy to closely related structures due to a lack of publicly available experimental data for this specific compound, the provided methodologies and interpretations serve as a strong starting point for researchers and scientists in their analytical endeavors. It is always recommended to confirm these findings with in-house generated data using certified reference standards.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Phenylethylamine certified reference material, TraceCERT 156-28-5 [sigmaaldrich.com]

- 7. (4-METHOXY-BENZYL)-PHENYL-AMINE(3526-43-0) 1H NMR spectrum [chemicalbook.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Phenylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. N-Phenylbenzylamine(103-32-2) 1H NMR spectrum [chemicalbook.com]

- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

The 2-Phenylbenzylamine Core: A Scaffolding Approach to Unraveling Mechanism of Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Phenylbenzylamine hydrochloride is a versatile chemical intermediate, serving as a foundational building block in the synthesis of a variety of pharmacologically active molecules.[1][2] While not an active therapeutic agent in itself, its rigid yet adaptable biphenylmethanamine structure is a key pharmacophoric element in several classes of drugs. This guide deviates from a traditional analysis of a single compound's mechanism of action. Instead, it explores the functional contributions of the 2-phenylbenzylamine core by examining the mechanisms of the major drug classes it is used to synthesize: first-generation antihistamines and certain antidepressants. By understanding how this structural scaffold interacts with biological targets in these distinct therapeutic areas, we can appreciate its significance and versatility in medicinal chemistry.

This document will provide a detailed exploration of the structure-activity relationships, the molecular mechanisms of action, and the experimental methodologies used to characterize compounds derived from this important chemical scaffold.

Part 1: The 2-Phenylbenzylamine Scaffold in First-Generation Antihistamines

The 2-phenylbenzylamine core is a classic structural feature found in several first-generation H1 receptor antagonists. A prime example is Antazoline, an antihistamine used in ophthalmic preparations to relieve the symptoms of allergic conjunctivitis.[3][4]

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for antihistamines derived from this scaffold is competitive antagonism at the histamine H1 receptor.[5] Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors, which are G-protein coupled receptors (GPCRs) located on various cells, including smooth muscle and endothelial cells.[6]

Activation of the H1 receptor by histamine initiates a signaling cascade via the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the classic symptoms of an allergic response: vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[7]

First-generation antihistamines like Antazoline, containing the 2-phenylbenzylamine moiety, act by binding to the H1 receptor, but they do not activate it.[3] By occupying the receptor's binding site, they prevent histamine from binding and initiating the downstream signaling cascade. This blockade effectively mitigates the symptoms of the allergic reaction.[5] Many first-generation antihistamines are also considered inverse agonists, meaning they can reduce the basal activity of the receptor even in the absence of histamine.

Structure-Activity Relationship (SAR)

The effectiveness of first-generation antihistamines is deeply rooted in their chemical structure. The general pharmacophore for an H1 antagonist includes two aromatic (Aryl) groups connected to a spacer, which terminates in a basic tertiary amine.[8]

-

Diaryl Groups: The 2-phenylbenzylamine scaffold provides the two essential aryl rings. These bulky, lipophilic groups are crucial for high-affinity binding to the H1 receptor, likely through van der Waals and hydrophobic interactions within a pocket of the receptor.[8] The co-planarity of these rings is often a determinant of optimal activity.

-

Basic Amine: The amine group, which is protonated at physiological pH, is thought to form a key ionic bond with a negatively charged amino acid residue (like aspartate) in the receptor's binding site.[8] In Antazoline, the benzylamine nitrogen is part of an imidazoline ring, which serves as the basic amine function.

Experimental Protocols for Characterization

The antihistaminic properties of compounds derived from the 2-phenylbenzylamine scaffold are evaluated through a series of standardized in vitro and in vivo experiments.

Table 1: Quantitative Data for H1 Receptor Antagonist Characterization

| Assay Type | Parameter Measured | Example Value (for a potent antagonist) | Reference |

| Receptor Binding Assay | Ki (Inhibition Constant) | 0.4 - 10 nM | [9] |

| Calcium Mobilization Assay | IC50 (Half maximal inhibitory concentration) | 10 - 100 nM | [10] |

| Histamine Release Assay | % Inhibition | > 50% at 10 µM | [11] |

| Histamine-induced Skin Wheal | Reduction in Wheal Area | > 70% reduction | [9] |

Experimental Protocol 1: In Vitro Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor.

-

Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled H1 antagonist.

-

Materials:

-

Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293-H1R).

-

Radioligand: [³H]-mepyramine (a standard H1 antagonist).

-

Test compound (e.g., Antazoline).

-

Assay buffer, glass fiber filters, scintillation fluid.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

-

Experimental Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the functional antagonism of histamine's effects in a living system.

-

Objective: To evaluate the ability of a test compound to protect against histamine-induced bronchospasm.

-

Materials:

-

Guinea pigs.

-

Histamine aerosol.

-

Airtight chamber (Histamine Chamber).

-

Test compound.

-

-

Methodology:

-

Divide animals into control and test groups. Administer the vehicle (control) or the test compound to the respective groups.

-

After a set pre-treatment time, place each animal individually into the histamine chamber.

-

Expose the animal to a continuous aerosol of histamine solution.

-

Record the time until the onset of respiratory distress or pre-convulsive dyspnea.

-

A significant delay or prevention of these symptoms in the drug-treated group compared to the control group indicates antihistaminic activity.[13]

-

Part 2: The Benzylamine Scaffold in Antidepressants

The benzylamine moiety is also a critical component in the pharmacophore of certain antidepressants, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[14] Venlafaxine, a widely prescribed SNRI, features a related cyclohexanol-substituted benzylamine structure.[15] While not a direct derivative of 2-phenylbenzylamine, its mechanism provides insight into the broader utility of the benzylamine core.

Mechanism of Action: Dual Neurotransmitter Reuptake Inhibition

The antidepressant effect of SNRIs like venlafaxine is attributed to their ability to potentiate neurotransmitter activity in the central nervous system.[16] They achieve this by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[17]

This inhibition is accomplished by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[18] By blocking these transporters, venlafaxine increases the concentration of serotonin and norepinephrine in the synapse, enhancing and prolonging their signaling to postsynaptic receptors.[15] At higher doses, venlafaxine also weakly inhibits dopamine reuptake.[19] This dual action on two major monoamine neurotransmitter systems is believed to offer a broader spectrum of efficacy compared to agents that only target serotonin.[17]

Experimental Protocols for Characterization

The efficacy of potential SNRIs is determined by their ability to inhibit neurotransmitter reuptake in vitro.

Experimental Protocol 3: In Vitro Neurotransmitter Reuptake Assay

-

Objective: To determine the IC50 of a test compound for the inhibition of serotonin and norepinephrine reuptake.

-

Materials:

-

Rat brain synaptosomes or cell lines expressing human SERT and NET.

-

Radiolabeled neurotransmitters: [³H]-Serotonin and [³H]-Norepinephrine.

-

Test compound (e.g., Venlafaxine).

-

Standard inhibitors for control (e.g., Citalopram for SERT, Desipramine for NET).

-

-

Methodology:

-

Pre-incubate the synaptosomes or cells with various concentrations of the test compound.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes/cells using liquid scintillation counting.

-

Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.[20]

-

Conclusion

The this compound core, while unassuming on its own, represents a privileged scaffold in medicinal chemistry. Its structural features provide an ideal foundation for developing high-affinity ligands for diverse biological targets. As demonstrated through the disparate mechanisms of H1 receptor antagonists and serotonin-norepinephrine reuptake inhibitors, the biphenylmethanamine framework offers the necessary lipophilic and structural elements for potent receptor and transporter binding. A thorough understanding of the structure-activity relationships and the application of robust in vitro and in vivo experimental protocols are essential for leveraging this and other chemical scaffolds in the design and development of novel therapeutics.

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]

- 3. Antazoline - Wikipedia [en.wikipedia.org]

- 4. UpToDate 2018 [doctorabad.com]

- 5. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. youtube.com [youtube.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Synthesis and anti-histamine release activity of phenyl tetrazole compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Benzylamine - Wikipedia [en.wikipedia.org]

- 15. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Venlafaxine - Wikipedia [en.wikipedia.org]

- 20. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylbenzylamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Phenylbenzylamine Hydrochloride

Introduction

This compound, also known as 2-aminodiphenylmethane hydrochloride, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural motif is a foundational component in the synthesis of various therapeutic agents, particularly in the development of novel antihistamines and antidepressants where it serves to enhance therapeutic efficacy.[1] The versatility of this compound also extends to its use as a building block in broader organic synthesis for creating more complex molecular architectures.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the primary synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and process optimizations. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Phenylbenzylamine can be approached through several strategic disconnections. The most common and industrially relevant pathways involve either the formation of the C-N bond as a final key step or the reduction of a nitrogen-containing functional group already positioned on the diphenylmethane skeleton.

-

Reductive Amination (Convergent Approach): This is arguably the most direct and elegant approach, starting from the corresponding aldehyde, 2-phenylbenzaldehyde. This pathway is highly convergent, building the core of the molecule before introducing the amine functionality. It offers flexibility through various well-established named reactions and catalytic methods.

-

Nucleophilic Substitution (Linear Approach): This strategy involves the displacement of a leaving group (typically a halide) from a 2-phenylbenzyl substrate with an ammonia equivalent. While straightforward, this linear approach requires careful control to prevent over-alkylation and the formation of secondary and tertiary amine byproducts.

-

Reduction of a Precursor (Functional Group Interconversion): This method relies on the synthesis of a precursor molecule, such as 2-nitrodiphenylmethane or a related oxime, followed by reduction to the primary amine. This route can be robust but is often longer and may require harsh reducing agents or specialized catalytic systems.

This guide will focus on the two most practical and widely applicable strategies: Reductive Amination and Nucleophilic Substitution.

Pathway 1: Reductive Amination of 2-Phenylbenzaldehyde

This pathway begins with 2-phenylbenzaldehyde and introduces the amine via the in-situ formation and reduction of an imine intermediate. The choice of reducing agent and nitrogen source dictates the specific variant of this reaction.

Method A: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic, one-pot method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3] It is particularly valued for its simplicity and use of inexpensive reagents.

Causality and Mechanism: The reaction proceeds by heating the aldehyde with ammonium formate. The heat causes the ammonium formate to dissociate into ammonia and formic acid.[4] Ammonia reacts with the aldehyde to form an intermediate iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the primary amine, releasing carbon dioxide in the process.[2][4] The high temperatures (typically 120-165 °C) are necessary to drive these transformations.[2] A potential side reaction is the formation of the N-formyl derivative, which must be hydrolyzed during workup to yield the desired primary amine.[5]

Caption: Mechanism of the Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylbenzaldehyde (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-165 °C using an oil bath. The mixture will become a molten slurry. Maintain vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting aldehyde. The reaction is typically complete within 4-8 hours.

-

Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of hydrochloric acid (HCl) to the reaction flask. Heat the mixture to reflux for 1-2 hours to hydrolyze any N-formyl byproduct.

-

Workup (Base Extraction): Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This deprotonates the amine hydrochloride salt to the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-phenylbenzylamine as an oil.

-

Salt Formation: Proceed to the hydrochloride salt formation step.

Method B: Catalytic Reductive Amination

A more modern and often milder alternative involves the use of a transition metal catalyst with a separate hydrogen source. This method avoids the high temperatures and potential byproducts of the Leuckart reaction.

Causality and Mechanism: This process also proceeds via an imine intermediate, formed from the aldehyde and an ammonia source (e.g., ammonia in methanol). However, the reduction is achieved via catalytic hydrogenation.[6] A catalyst, typically Palladium on Carbon (Pd/C), facilitates the addition of hydrogen (from H₂ gas or a transfer agent like ammonium formate) across the C=N double bond of the imine.[7] This method often provides higher yields and cleaner product profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of 2-Phenylbenzylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Phenylbenzylamine hydrochloride is a significant chemical intermediate, primarily recognized for its role in the synthesis of a variety of pharmaceutical compounds. While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence is intrinsically linked to the major advancements in synthetic organic chemistry and the burgeoning field of medicinal chemistry in the mid-20th century. This guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to construct a historical narrative. We will explore the likely origins of its synthesis, framed by the development of key chemical reactions and the concurrent rise of crucial drug classes, such as antihistamines and antidepressants, for which it serves as a valuable building block. This document will delve into its chemical properties, plausible early and modern synthetic routes, and its strategic importance in drug design and development, offering a holistic perspective for the scientific community.

Chemical and Physical Properties of 2-Phenylbenzylamine and its Hydrochloride Salt

2-Phenylbenzylamine, also known as [1,1'-biphenyl]-2-ylmethanamine, is the free base from which the more commonly used hydrochloride salt is derived.[1][2][3] The hydrochloride salt offers enhanced stability and solubility in water and some organic solvents, making it more suitable for use in various synthetic applications.[4]

| Property | Value | Source |

| Chemical Formula | C13H13N (free base) C13H14ClN (hydrochloride) | [2][4] |

| Molecular Weight | 183.25 g/mol (free base) 219.71 g/mol (hydrochloride) | [2][4] |

| CAS Number | 1924-77-2 (hydrochloride) | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 106°C at 1 mm Hg (free base) | [1] |

| Density | 1.06 g/cm³ (free base) | [1] |

| pKa | 8.97 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 0-8 °C | [4] |

The Historical Context: A Convergence of Synthesis and Need

The history of this compound is not that of a single discovery but rather of its emergence as a useful tool when the right technologies and a compelling need converged.

Early Amine Synthesis and the Dawn of a New Era

The late 19th and early 20th centuries saw the development of foundational methods for amine synthesis. However, reactions like the Hofmann and Curtius rearrangements, while groundbreaking, were often limited in scope and not always practical for the synthesis of more complex amines. The true catalyst for the widespread synthesis of novel amines was the development of more versatile and efficient methodologies.

The Rise of Catalytic Hydrogenation and Reductive Amination

The early 20th century witnessed the advent of catalytic hydrogenation, a technology that revolutionized organic synthesis. The ability to reduce nitriles and imines to amines using catalysts like Raney nickel or platinum dioxide provided a much more direct and efficient route to these compounds.[6] The hydrogenation of nitriles, in particular, has a history spanning over a century and has become a cornerstone of industrial amine production.[7][8]

Concurrently, the principles of reductive amination (or reductive alkylation) began to take shape. An early example is the Leuckart reaction, first described by Rudolf Leuckart in 1885, which uses formamide or formic acid as both the amine source and the reducing agent.[9] Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, is a highly versatile method for C-N bond formation.[10][11] Its significance in pharmaceutical synthesis cannot be overstated, with some estimates suggesting it accounts for a substantial portion of all C-N bond-forming reactions in the industry.[12]

The Pharmaceutical Imperative: Antihistamines and Antidepressants

The demand for new pharmaceuticals in the mid-20th century was a powerful driving force for the synthesis of novel chemical intermediates.

-

Antihistamines: The first antihistamines were discovered in the 1930s and marketed in the 1940s.[13] Phenbenzamine, the first clinically useful antihistamine, was introduced in 1942, followed by a wave of other first-generation antihistamines like diphenhydramine (Benadryl) and tripelennamine.[13][14][15] This "golden age" of antihistamine discovery created a need for a diverse array of chemical building blocks to explore new molecular structures with improved efficacy and reduced side effects.[14][16]

-

Antidepressants: The 1950s marked the serendipitous discovery of the first two classes of antidepressant medications: monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[17][18][19] Iproniazid, originally an anti-tuberculosis drug, was found to have mood-elevating effects, leading to the development of MAOIs.[18][19] Imipramine, the first TCA, was approved for the treatment of depression in 1959.[20] The discovery of these drugs revolutionized the treatment of mental health disorders and spurred further research into the synthesis of related compounds.[18][21]

It is within this vibrant ecosystem of advancing synthetic capabilities and pressing therapeutic needs that this compound likely transitioned from a chemical curiosity to a valuable synthetic intermediate. Its structure represents a logical extension of the benzylamine framework, incorporating a phenyl group that would be of interest to medicinal chemists seeking to modulate the pharmacological properties of new drug candidates.

Plausible Early Synthetic Routes

Given the chemical knowledge of the mid-20th century, several synthetic pathways would have been viable for the initial preparation of 2-Phenylbenzylamine.

Reductive Amination of 2-Phenylbenzaldehyde

This is a highly plausible and straightforward route. The reaction involves the condensation of 2-phenylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced to the primary amine.

Caption: Reductive amination pathway to 2-Phenylbenzylamine HCl.

Experimental Protocol (Illustrative):

-

Imine Formation: 2-Phenylbenzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol. An excess of ammonia (often as an aqueous or alcoholic solution) is added. The mixture is stirred, sometimes with gentle heating, to drive the formation of the imine.

-

Reduction: A reducing agent is introduced. In early syntheses, this would likely have been catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, platinum). Alternatively, a chemical reductant like sodium borohydride (NaBH4) could be used.[11]

-

Work-up and Salt Formation: After the reduction is complete, the catalyst is removed by filtration (if applicable), and the solvent is evaporated. The resulting crude 2-phenylbenzylamine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be purified by recrystallization.

Catalytic Hydrogenation of 2-Phenylbenzonitrile

The reduction of nitriles to primary amines is a well-established and industrially significant process.[6][8] This method offers a direct route to the target compound from the corresponding nitrile.

Caption: Synthesis via nitrile reduction.

Experimental Protocol (Illustrative):

-

Reaction Setup: 2-Phenylbenzonitrile is dissolved in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[6] A hydrogenation catalyst, such as Raney nickel or cobalt, is added to the solution.[8]

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere under pressure and heated. The reaction progress is monitored by the uptake of hydrogen.

-

Isolation: Upon completion, the reaction vessel is cooled, and the pressure is released. The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine is then converted to its hydrochloride salt as previously described.

Modern Synthetic Approaches

While the classical methods remain relevant, modern organic synthesis has introduced more sophisticated techniques. The synthesis of diarylamines and related structures can now be achieved through various cross-coupling reactions, often catalyzed by transition metals like palladium or copper.[22][23][24] While these methods might be more commonly applied to the synthesis of the precursors of 2-Phenylbenzylamine, they represent the continued evolution of C-N bond-forming strategies.

The Enduring Role of this compound in Drug Development

The utility of this compound lies in its identity as a key "building block" or "intermediate."[4] It provides a specific structural motif—the 2-phenylbenzyl group—that medicinal chemists can incorporate into larger molecules to fine-tune their pharmacological properties. This group can influence a drug's size, shape, lipophilicity, and ability to interact with biological targets.

The continued relevance of this compound is evident from its role in the synthesis of contemporary drug candidates, including N-benzylphenethylamines investigated as potent agonists for serotonin receptors.[25][26][27][28]

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

The story of this compound is a reflection of the progress in organic and medicinal chemistry. While it may not have a singular, celebrated moment of discovery, its existence and utility are the logical outcomes of the development of powerful synthetic methods like catalytic hydrogenation and reductive amination. Its history is written in the context of the urgent search for new therapeutics, particularly antihistamines and antidepressants, that characterized the mid-20th century. Today, it remains a valuable tool for researchers and drug development professionals, a testament to the enduring importance of versatile chemical intermediates in the ongoing quest for novel and improved medicines.

References

- 1. Cas 1924-77-2,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 1924-77-2 [m.chemicalbook.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antihistamine - Wikipedia [en.wikipedia.org]

- 14. encyclopedia.com [encyclopedia.com]

- 15. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Brief History of Antidepressants – Antidepressant Coalition for Education [antidepressantinfo.org]

- 18. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unveiling the Brain's Secrets: The History of Antidepressants [greenbrooktms.com]

- 20. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Introduction: Situating 2-Phenylbenzylamine Hydrochloride in Modern Chemistry

An In-depth Technical Guide to the Theoretical Properties of 2-Phenylbenzylamine Hydrochloride

This compound (CAS No: 1924-77-2) is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Structurally, it features a biphenyl moiety connected to a methylamine group, which imparts a unique combination of steric and electronic properties. This structure makes it a valuable building block in medicinal chemistry and material science.[3] It is frequently utilized in the synthesis of complex molecules, including pharmaceuticals like antihistamines and antidepressants, as well as specialty agrochemicals.[1][3] Its hydrochloride salt form generally offers enhanced stability and solubility in aqueous and organic media, making it a preferred choice for laboratory research and formulation development.[1]

This guide provides a comprehensive exploration of the theoretical properties of this compound, grounded in both computational analysis and established experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical and Chemical Properties

The fundamental properties of a compound dictate its behavior in a chemical system. For this compound, these characteristics are essential for predicting its reactivity, designing experimental conditions, and ensuring safe handling. The data presented below has been consolidated from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 1924-77-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃N·HCl | [1][4] |

| Molecular Weight | 219.71 g/mol | [1][4] |

| IUPAC Name | (2-phenylphenyl)methanamine hydrochloride | [3] |

| Appearance | White to pale yellow solid/crystalline powder | [1][2] |

| Purity | ≥ 97% (HPLC) | [1][5] |

| Predicted pKa | 8.97 ± 0.10 | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Temperature | 0 - 8 °C, Inert atmosphere, Keep in dark place | [1][2] |

Note: Some properties like boiling point (106°C at 1mm) and density (1.06 g/cm³) are reported for the free base, 2-Phenylbenzylamine (C₁₃H₁₃N).[2][6]

Computational Chemistry Workflow for Property Prediction

To understand the molecule's behavior at a quantum level, a systematic computational analysis is indispensable. Density Functional Theory (DFT) is a powerful and widely-used method for predicting the geometric, electronic, and spectroscopic properties of organic molecules.[7] The workflow for such an analysis provides a logical framework for moving from a basic structure to a deep understanding of molecular behavior.

The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a common and reliable level of theory for organic compounds, offering a good balance between computational cost and accuracy for geometry optimization and electronic property calculation.[7][8]

Caption: A typical workflow for the computational analysis of this compound.

Spectroscopic Elucidation: A Theoretical Perspective

Spectroscopic techniques are fundamental to confirming the structure and purity of a chemical compound. Theoretical predictions from computational models can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

-

Aromatic Protons (Ar-H): Protons on the two phenyl rings will likely appear as a complex multiplet between δ 7.0-8.0 ppm. The specific substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.

-

Benzylic Protons (-CH₂-): The two protons of the methylene bridge are diastereotopic and should appear as a singlet or a pair of doublets, typically in the range of δ 3.5-4.5 ppm.[9]

-

Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine protons will be protonated. They are expected to appear as a broad singlet, typically downfield (δ 8.0-9.0 ppm), due to proton exchange and quadrupolar coupling with the nitrogen atom.[9]

-

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

-

Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the carbons of the biphenyl system.

-

Benzylic Carbon (-CH₂-): A single signal is expected in the aliphatic region, typically around δ 40-50 ppm.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad and strong absorption band is expected in the range of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

-

C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several characteristic bands will appear in the 1450-1600 cm⁻¹ region.[10]

-

C-N Stretch: A medium intensity band can be expected in the 1020-1250 cm⁻¹ range.

Experimental Protocols for Property Verification

Theoretical data must be validated by empirical measurement. The following protocols outline standard procedures for characterizing a solid amine hydrochloride salt like this compound.

Workflow for Spectroscopic Characterizationdot

digraph "Spectroscopy_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

}

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 1924-77-2,this compound | lookchem [lookchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for 2-Phenylbenzylamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylbenzylamine Hydrochloride

Introduction: The Analytical Challenge

2-Phenylbenzylamine, also known as 2-aminodiphenylmethane, is a primary amine whose hydrochloride salt is a common form for handling and formulation in research and development. Accurate and unambiguous characterization of this compound is critical for ensuring purity, confirming identity, and meeting regulatory standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a detailed examination of the spectroscopic data for this compound. A notable challenge in practice is that publicly available spectral databases predominantly feature data for the free base rather than the hydrochloride salt. This guide will first provide a comprehensive analysis of the free base spectra and then, leveraging fundamental chemical principles, detail the specific and predictable spectral changes that occur upon formation of the hydrochloride salt. This comparative approach offers a more robust and practical framework for scientists in the field.

Part 1: Spectroscopic Analysis of the Free Base (2-Phenylbenzylamine)

The foundational analysis begins with the neutral form of the molecule, as its fragmentation patterns and core spectral features are retained in the salt.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-phenylbenzylamine, Electron Ionization (EI) is a common method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of 2-phenylbenzylamine in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Data Interpretation: The mass spectrum is dominated by the molecular ion (M⁺) and a key fragment resulting from benzylic cleavage.

| m/z | Proposed Fragment | Interpretation |

| 183.1 | [C₁₃H₁₃N]⁺ | Molecular Ion (M⁺) |

| 182.1 | [M-H]⁺ | Loss of a hydrogen atom |

| 167.1 | [C₁₃H₁₁]⁺ | Loss of NH₂ radical |

| 106.1 | [C₇H₈N]⁺ | Benzylic cleavage, formation of the aminotropylium cation |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, from cleavage and rearrangement of the benzyl group |

The primary fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the unsubstituted phenyl ring, a classic example of benzylic fragmentation.

Caption: Proposed EI-MS fragmentation of 2-phenylbenzylamine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

-

Sample Application: A small amount of the neat 2-phenylbenzylamine oil or solid is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The background is automatically subtracted.